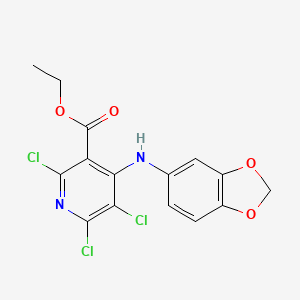
Ethyl 4-(1,3-benzodioxol-5-ylamino)-2,5,6-trichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many bioactive molecules, and a trichloronicotinate group, which adds to its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Amination: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.
Coupling with Trichloronicotinate: The final step involves coupling the aminated benzodioxole with ethyl 2,5,6-trichloronicotinate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s bioactive benzodioxole moiety makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE involves its interaction with specific molecular targets. For instance, in anticancer applications, it may bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with various enzymes, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE can be compared with other benzodioxole-containing compounds such as:
1-(1,3-Benzodioxol-5-yl)-2-nitropropene: Known for its psychoactive properties.
Piperine: An alkaloid responsible for the pungency of black pepper, with various pharmacological effects.
Sesamol: A natural organic compound with antioxidant properties.
What sets ETHYL 4-(1,3-BENZODIOXOL-5-YLAMINO)-2,5,6-TRICHLORONICOTINATE apart is its trichloronicotinate group, which enhances its reactivity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C15H11Cl3N2O4 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylamino)-2,5,6-trichloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl3N2O4/c1-2-22-15(21)10-12(11(16)14(18)20-13(10)17)19-7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H,19,20) |
InChI Key |
RBQQVOXNFNVWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


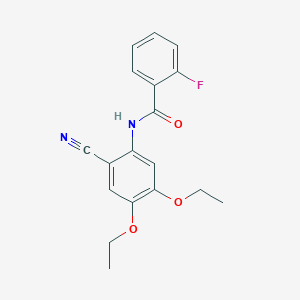
![{4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11092265.png)
![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11092272.png)
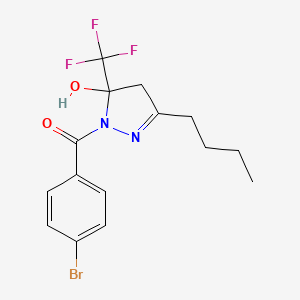
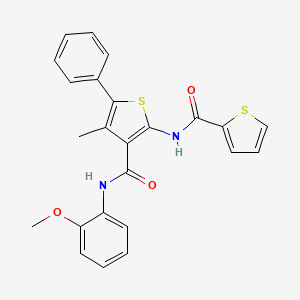
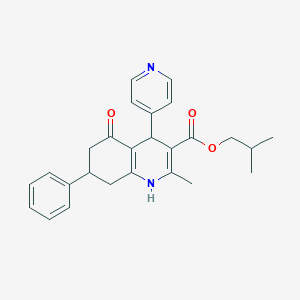
![3-hydroxy-6-methyl-3-(4-nitrophenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11092308.png)
![Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)
![[8-(4-Bromophenyl)-1-(4-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B11092320.png)
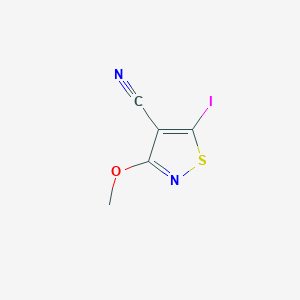
![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)
![(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11092345.png)
![methyl 1-benzoyl-6-bromo-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11092350.png)
